1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 689267-13-8
VCID: VC5682070
InChI: InChI=1S/C24H24N6O2S2/c1-32-18-6-4-5-17(14-18)29-9-11-30(12-10-29)21(31)13-16-15-34-24(25-16)28-22-19-7-2-3-8-20(19)26-23(33)27-22/h2-8,14-15,19H,9-13H2,1H3,(H,25,27,28,33)
SMILES: COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)N=C4C5C=CC=CC5=NC(=S)N4
Molecular Formula: C24H24N6O2S2
Molecular Weight: 492.62

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one

CAS No.: 689267-13-8

Cat. No.: VC5682070

Molecular Formula: C24H24N6O2S2

Molecular Weight: 492.62

* For research use only. Not for human or veterinary use.

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one - 689267-13-8

Specification

CAS No. 689267-13-8
Molecular Formula C24H24N6O2S2
Molecular Weight 492.62
IUPAC Name 1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]ethanone
Standard InChI InChI=1S/C24H24N6O2S2/c1-32-18-6-4-5-17(14-18)29-9-11-30(12-10-29)21(31)13-16-15-34-24(25-16)28-22-19-7-2-3-8-20(19)26-23(33)27-22/h2-8,14-15,19H,9-13H2,1H3,(H,25,27,28,33)
Standard InChI Key YELQEVHOFILQCH-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)N=C4C5C=CC=CC5=NC(=S)N4

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide, reflects its multicomponent architecture . Its molecular formula is C27H31N7O2S2, with a molecular weight of 549.7 g/mol . The presence of sulfur atoms in both the thiazole and quinazolinone groups contributes to its potential for hydrogen bonding and metal coordination.

Stereochemical and Conformational Properties

While no experimental stereochemical data is available, computational analyses predict a planar configuration for the quinazolinone core and a chair conformation for the piperazine ring . The methoxyphenyl group adopts an equatorial position relative to the piperazine, minimizing steric hindrance .

Spectroscopic Signatures

Hypothetical spectroscopic properties can be extrapolated from analogous structures:

  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-O-C from methoxy), and ~2550 cm⁻¹ (S-H in thioxo group) .

  • NMR: Aromatic protons in the 6.8–7.5 ppm range (quinazolinone and methoxyphenyl), with piperazine methylenes at 2.5–3.5 ppm .

Physicochemical and Pharmacokinetic Properties

Metabolic Stability

In silico predictions highlight vulnerability to cytochrome P450-mediated oxidation at the piperazine nitrogen and O-demethylation of the methoxy group . Glucuronidation of the thiol group may enhance excretion but could also generate reactive metabolites .

Synthetic Pathways and Analog Development

Proposed Synthesis Route

A three-step synthesis is theorized based on fragment coupling:

  • Piperazine-thiazole coupling: Nucleophilic substitution between 1-(3-methoxyphenyl)piperazine and 4-bromothiazole intermediate.

  • Quinazolinone conjugation: Ullmann-type coupling of the thiazole-amine with 4-chloro-2-thioxoquinazoline.

  • Acetamide formation: Acylation using chloroacetyl chloride followed by amidation .

Structural Analogues and Activity Trends

Comparative analysis with related compounds reveals key structure-activity relationships:

CompoundModification SiteBioactivity Trend
P935-2374 Triazole vs. thiazole↓ Kinase inhibition
AKOS002084730 Propyl vs. ethyl linker↑ Dopamine D3 affinity
Ambrisentan derivatives Sulfonyl vs. thioxo group↓ Endothelin receptor binding

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